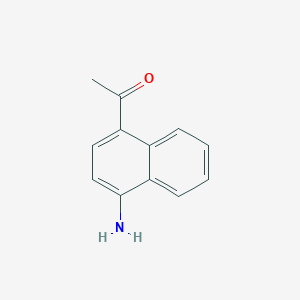
2-(Chloromethyl)-1,1-dihydroxyhexadecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,1-dihydroxyhexadecan-3-one is an organic compound with a complex structure that includes a chloromethyl group, two hydroxyl groups, and a hexadecanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,1-dihydroxyhexadecan-3-one typically involves multiple steps, starting with the preparation of the hexadecanone backbone. One common method involves the chloromethylation of a precursor compound using chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide . The reaction conditions are usually mild, with temperatures maintained between 5-10°C to ensure high yields and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,1-dihydroxyhexadecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions to form new compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield hexadecanoic acid, while nucleophilic substitution of the chloromethyl group can produce a wide range of substituted hexadecanones.
Scientific Research Applications
2-(Chloromethyl)-1,1-dihydroxyhexadecan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,1-dihydroxyhexadecan-3-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methyl-quinazoline: Similar in structure but with a quinazoline backbone.
2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine: Another chloromethyl derivative with a pyridine ring.
Uniqueness
2-(Chloromethyl)-1,1-dihydroxyhexadecan-3-one is unique due to its specific combination of functional groups and long carbon chain, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H33ClO3 |
|---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
2-(chloromethyl)-1,1-dihydroxyhexadecan-3-one |
InChI |
InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(14-18)17(20)21/h15,17,20-21H,2-14H2,1H3 |
InChI Key |
MPQUOCLAQOCQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C(CCl)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13361208.png)
![Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-](/img/structure/B13361225.png)
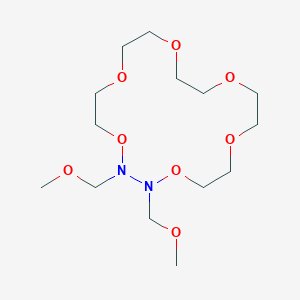
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide](/img/structure/B13361246.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B13361249.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361253.png)
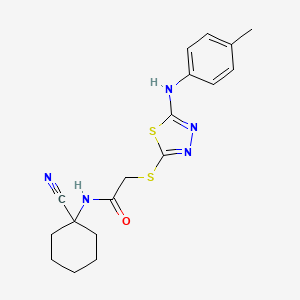
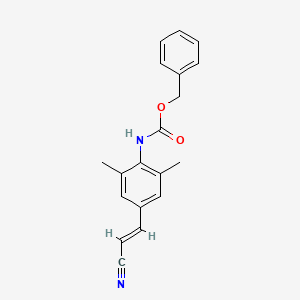

![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361271.png)
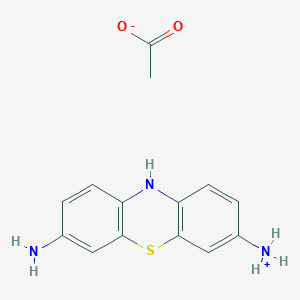
![1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361305.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361308.png)
